Octyl 5-oxo-L-prolinate

説明

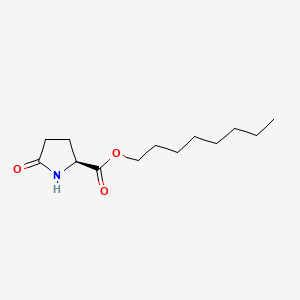

Structure

3D Structure

特性

IUPAC Name |

octyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-10-17-13(16)11-8-9-12(15)14-11/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDPDVGGPOQXTM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964211 | |

| Record name | Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-70-8 | |

| Record name | 5-Oxo-L-proline octyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Octyl 5 Oxo L Prolinate

Strategies for the Esterification of 5-oxo-L-proline with Octanol (B41247)

The primary and most direct route to synthesizing Octyl 5-oxo-L-prolinate is through the esterification of the carboxylic acid group of 5-oxo-L-proline (also known as L-pyroglutamic acid) with octanol. This transformation can be achieved through several catalytic methods, primarily categorized as chemical or enzymatic catalysis.

Chemical Catalysis: Acid-catalyzed esterification is a common method for producing this compound. This typically involves reacting L-pyroglutamic acid with octanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction temperature can range from 50°C to 150°C. google.com Another approach involves the use of solid acid catalysts, like the ion exchange resin Amberlyst IR120H, which can facilitate the esterification process. nih.govresearchgate.net

Enzymatic Catalysis: Biocatalytic methods offer a milder and often more selective alternative to chemical synthesis. Lipases are enzymes capable of catalyzing esterification reactions. For instance, lipase (B570770) from Candida antarctica B has been shown to be effective in synthesizing long-chain alkyl pyroglutamates. nih.govresearchgate.net Enzymatic reactions are typically carried out under moderate temperature conditions (e.g., 30-70°C) and can be performed in solvent-free systems, which is environmentally advantageous. ulpgc.es

| Method | Catalyst | Key Conditions | Reference |

|---|---|---|---|

| Acid Catalysis | Sulfuric Acid | Reaction with octanol | |

| Solid Acid Catalysis | Amberlyst IR120H Resin | Alternative to soluble acids | nih.govresearchgate.net |

| Enzymatic Catalysis | Lipase (e.g., from Candida antarctica B) | Milder reaction temperatures | nih.govresearchgate.net |

Derivatization of the Pyrrolidone Carboxylate Core

The pyrrolidone carboxylate structure of this compound offers several sites for further chemical modification, including the nitrogen atom of the lactam ring and the oxo (carbonyl) group. researchgate.net

Modification at the Nitrogen Atom

The nitrogen atom within the lactam ring of pyroglutamic acid esters is part of an amide and is generally difficult to acylate under standard conditions. researchgate.net However, various N-acyl and N-aminomethyl derivatives can be synthesized to serve as prodrug forms. nih.gov N-protection strategies are often employed, particularly in peptide synthesis, to prevent unwanted side reactions.

Common protecting groups for the nitrogen atom include tert-butoxycarbonyl (t-Boc) and benzyloxycarbonyl (Z). The introduction of a t-Boc group can be achieved by reacting the pyroglutamate (B8496135) ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Other methods involve the use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures to facilitate the introduction of protecting groups. researchgate.net N-alkylation is also possible using reagents like methyl iodide in the presence of a base such as sodium bicarbonate. mdpi.com

| Modification | Reagents | Purpose | Reference |

|---|---|---|---|

| N-acylation (t-Boc protection) | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Protection of the nitrogen atom | researchgate.net |

| N-protection (Z, t-Boc) | LiHMDS, THF, -78°C | Introduction of protecting groups | researchgate.net |

| N-alkylation | Methyl Iodide, NaHCO₃ | Addition of an alkyl group | mdpi.com |

Alterations to the Oxo-Group

The carbonyl (oxo) group at the 5-position of the pyrrolidone ring is another site for chemical transformation. While less common than N-modification, it can be altered to introduce different functionalities. For example, the oxo group can be targeted for reduction. Selective reduction of the lactam carbonyl can lead to the formation of proline derivatives. researchgate.net

Synthesis of this compound Analogues and Structurally Related Compounds

The synthetic strategies used for this compound can be extended to produce a variety of analogues with different alkyl chains and other structural modifications.

Long-Chain Alkyl 5-oxo-L-prolinate Derivatives

By substituting octanol with other long-chain alcohols in the esterification reaction, a range of long-chain alkyl 5-oxo-L-prolinate derivatives can be synthesized. These reactions can be carried out using the same acid-catalyzed or enzymatic methods. For example, the synthesis of dodecyl pyroglutamate (lauroyl ester) has been achieved through both lipase-catalyzed and ion exchange resin-catalyzed processes. nih.govresearchgate.net Another example is 2-octyldodecyl 5-oxo-L-prolinate, which features a branched, longer alkyl chain. chemspider.com The synthesis of these analogues allows for the tuning of properties such as lipophilicity, which can be relevant for various applications. nih.gov

Other Alcohol-Derived Esters of 5-oxo-L-proline

The synthesis of various alcohol-derived esters of 5-oxo-L-proline is a fundamental process in organic chemistry, often serving as a gateway to more complex proline derivatives. The esterification of 5-oxo-L-proline can be achieved through several standard methods, typically involving the reaction of 5-oxo-L-proline with the corresponding alcohol in the presence of an acid catalyst.

A general and widely applicable method for the synthesis of these esters is the Fischer esterification. This reaction involves heating a mixture of 5-oxo-L-proline and an excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by removing the water formed during the reaction, often by azeotropic distillation.

For alcohols that are sensitive to strong acids or high temperatures, milder esterification methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid group of 5-oxo-L-proline, followed by reaction with the alcohol. This method is often preferred for the synthesis of esters from more complex or delicate alcohols.

Chemical Transformations of 5-oxo-L-proline Esters

Esters of 5-oxo-L-proline are subject to a range of chemical transformations that allow for the modification of the pyrrolidone ring and the ester group. These reactions are crucial for the synthesis of a diverse array of proline derivatives.

One notable transformation is the reaction of L-5-oxoproline esters with phosgene (B1210022) at 0°C, which results in the formation of L-5,5-dichloro-1-(chlorocarbonyl)proline esters. These intermediates can then readily lose hydrogen chloride to yield L-5-chloro-1-(chlorocarbonyl)-4,5-dehydroproline esters. researchgate.net Subsequent catalytic hydrogenation of these dehydroproline derivatives can lead to L-1-(chlorocarbonyl)proline esters, which upon hydrolysis, provide L-proline. researchgate.net This sequence represents a method for converting 5-oxo-L-proline esters into proline itself.

Furthermore, the lactam ring of 5-oxo-L-proline can be opened under certain conditions. For instance, the enzymatic conversion of 5-oxo-L-proline to L-glutamic acid is a known biochemical process. nih.gov While this specific reaction is enzymatic, it highlights the potential for the chemical hydrolysis of the lactam ring in 5-oxo-L-proline esters to yield glutamate (B1630785) derivatives.

The ester group itself can also undergo various transformations. For example, transesterification reactions can be performed to convert one type of ester into another by reacting it with a different alcohol in the presence of a suitable catalyst. Additionally, the ester can be hydrolyzed back to the carboxylic acid, 5-oxo-L-proline, under acidic or basic conditions.

The following table provides an overview of some common alcohol-derived esters of 5-oxo-L-proline and their key identifiers.

| Compound Name | Molecular Formula | CAS Number |

| Methyl 5-oxo-L-prolinate | C6H9NO3 | 54571-66-3 |

| Ethyl 5-oxo-L-prolinate | C7H11NO3 | 7149-65-7 |

| Benzyl 5-oxo-L-prolinate | C12H13NO3 | 64496-48-2 |

Biochemical and Enzymatic Research Involving Octyl 5 Oxo L Prolinate

Investigation of 5-Oxoprolinase (5-OPase) Interactions

Substrate Specificity and Hydrolysis Mechanisms of 5-OPase in the Context of 5-oxo-L-prolinate Esters

The substrate specificity of 5-OPase is not strictly limited to 5-oxo-L-proline. Research has shown that the enzyme can interact with a variety of 5-oxo-L-proline analogs, indicating a degree of flexibility in its active site. nih.gov For a compound to be a substrate, certain structural features are essential, including a 5-carbonyl group (or an isosteric equivalent like =NH), an unsubstituted N-1 position, and a C-2 of the L-configuration. nih.gov Modifications at the C-3 and C-4 positions of the pyroglutamate (B8496135) ring are permissible and can result in compounds that still bind to the enzyme. nih.gov

While direct studies on Octyl 5-oxo-L-prolinate are limited, the acceptance of various analogs suggests that the enzyme might accommodate the octyl ester. The hydrolysis mechanism of 5-oxo-L-proline by 5-OPase involves the stoichiometric cleavage of ATP to ADP and inorganic phosphate, which drives the otherwise endergonic ring-opening of 5-oxo-L-proline to form L-glutamate. capes.gov.brwikipedia.org The proposed mechanism involves the phosphorylation of the amide carbonyl oxygen of 5-oxo-L-proline by ATP, forming a labile intermediate. This intermediate is then hydrolyzed to yield γ-glutamyl phosphate, which is subsequently hydrolyzed to glutamate (B1630785) and inorganic phosphate. capes.gov.br It is plausible that an ester like this compound, upon binding to the active site, would undergo a similar enzymatic process, leading to the hydrolysis of the lactam ring. The presence of the octyl group could influence the binding affinity and the rate of hydrolysis due to hydrophobic interactions within the active site.

Enzyme-Substrate Complex Formation and Structural Analysis

The formation of an enzyme-substrate complex is a prerequisite for catalysis. For 5-OPase, the binding of both 5-oxo-L-proline and ATP is necessary for its activity. drugbank.com In prokaryotes, the enzyme is composed of multiple subunits, with the PxpBC complex catalyzing the initial phosphorylation of 5-oxoproline, and the PxpA subunit being involved in the subsequent decyclization and dephosphorylation steps. nih.gov This multi-subunit structure suggests a channeling mechanism to protect the unstable intermediates. nih.gov

Structural bioinformatics analyses of the prokaryotic 5-OPase subunit A (PxpA) reveal a TIM barrel fold, a common structural motif in enzymes, with a C-terminal groove containing conserved amino acid residues that are likely essential for catalysis. nih.gov The binding of a ligand is proposed to induce the formation of a tunnel, which supports the substrate channeling hypothesis. nih.gov While a specific crystal structure of 5-OPase with this compound is not available, the general architecture of the active site would need to accommodate the hydrophobic octyl chain. The hydrophobicity of a substrate can significantly influence its interaction with an enzyme, often playing a role in the proper positioning of the substrate for catalysis. nih.govnih.gov

Kinetic Parameters and Mechanistic Characterization of 5-OPase Activity

The catalytic activity of 5-OPase is characterized by its dependence on ATP and specific metal ions. The enzyme requires Mg²⁺ (or Mn²⁺) and K⁺ (or NH₄⁺) for optimal function. t3db.ca The reaction catalyzed by 5-OPase is essentially irreversible under physiological conditions, with the equilibrium strongly favoring the formation of L-glutamate. t3db.ca

Studies with various analogs of 5-oxo-L-proline have revealed interesting kinetic behaviors. Some analogs act as substrates and are hydrolyzed, while others can be competitive inhibitors. nih.gov Furthermore, some substrate analogs lead to "uncoupled" or "partially coupled" reactions, where the hydrolysis of ATP is not stoichiometrically linked to the cleavage of the imino acid. nih.gov This suggests that the binding of a substrate analog can induce conformational changes in the enzyme that facilitate ATP hydrolysis to varying degrees, even if the subsequent ring-opening reaction is inefficient or does not occur. nih.gov The specific kinetic parameters (Kₘ and Vₘₐₓ) for this compound with 5-OPase have not been reported. However, it would be expected that the length and hydrophobicity of the octyl chain would influence these parameters compared to the natural substrate, 5-oxo-L-proline.

Role of 5-OPase in Cellular Biochemical Pathways (e.g., Glutathione (B108866) Metabolism, Amino Acid Transport Regulation)

5-OPase plays a pivotal role in the γ-glutamyl cycle, a key pathway for glutathione synthesis and degradation. wikipedia.orgnih.gov Glutathione is a major cellular antioxidant. The cycle involves the transport of amino acids across the cell membrane, with the γ-glutamyl moiety of glutathione being transferred to an amino acid. The resulting γ-glutamyl-amino acid is then transported into the cell and cyclized to form 5-oxoproline, releasing the amino acid. 5-OPase then converts 5-oxoproline back to glutamate, which can be used to resynthesize glutathione. nih.gov By regenerating glutamate from 5-oxoproline, 5-OPase ensures the continuous availability of this precursor for glutathione synthesis.

The γ-glutamyl cycle, and therefore 5-OPase, is also implicated in the regulation of amino acid transport. nih.gov The availability of intracellular amino acids is crucial for various cellular functions, including protein synthesis and energy metabolism. By participating in a cycle that is linked to amino acid uptake, 5-OPase indirectly contributes to the maintenance of cellular amino acid pools.

Modulation of Specific Cellular and Molecular Pathways

Mechanisms of Antioxidant Activity via Related Proline Derivatives

Proline and its derivatives have been recognized for their antioxidant properties. The mechanisms by which they exert this activity are multifaceted. Proline itself can act as a scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals and singlet oxygen. mdpi.comgoogleapis.com This direct quenching of free radicals helps to protect cellular components from oxidative damage.

Furthermore, proline metabolism is interconnected with cellular redox balance. The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C) influences the cellular NADP⁺/NADPH ratio, which is critical for maintaining the antioxidant capacity of the cell. frontiersin.org Proline can also enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), thereby bolstering the cell's enzymatic defenses against oxidative stress. mdpi.comnih.gov Exogenous application of proline has been shown to increase the levels of other important antioxidants like ascorbic acid and glutathione. mdpi.com While the specific antioxidant mechanisms of this compound have not been detailed, as a proline derivative, it may contribute to cellular antioxidant defense through similar pathways, potentially after hydrolysis to release a proline-related moiety.

Influence on Enzyme Systems Beyond 5-Oxoprolinase (e.g., Fatty Acid Synthase Inhibition by Related Compounds)

While research directly investigating the effects of this compound on enzyme systems other than 5-oxoprolinase is limited, the study of structurally related compounds provides valuable insights into potential interactions. A notable example is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.

Many human cancers express high levels of FAS, making it a therapeutic target for anticancer drug development. pnas.org The compound C75 is a synthetic inhibitor of FAS that has demonstrated significant antitumor activity. pnas.org C75 acts as a slow-binding inhibitor of mammalian FAS and effectively curtails fatty acid synthesis in human cancer cells. pnas.org Its mechanism involves not only the inhibition of fatty acid synthesis but also the stimulation of carnitine palmitoyl (B13399708) transferase-1 (CPT-1), which boosts mitochondrial fatty acid oxidation and subsequent energy production. nih.gov This dual action on lipid metabolism is a key aspect of its effects. nih.gov

While structurally distinct, C75 and this compound share certain chemical features, such as an octyl group and a five-membered heterocyclic ring, which are relevant to their biochemical interactions.

Interactive Data Table: Comparison of this compound and C75

| Feature | This compound | C75 (Fatty Acid Synthase Inhibitor) |

|---|---|---|

| Systematic Name | Octyl (2S)-5-oxopyrrolidine-2-carboxylate | 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid |

| Core Structure | Pyrrolidone (Lactam) | Tetrahydrofuran (Lactone) |

| Functional Groups | Ester, Amide (in ring) | Carboxylic acid, Alkene, Ether (in ring) |

| Shared Moiety | Octyl group, Five-membered ring | Octyl group, Five-membered ring |

| Primary Target | Substrate for 5-Oxoprolinase (presumed) | Fatty Acid Synthase (FAS) |

The investigation into FAS inhibitors like C75 underscores how molecules with specific alkyl chains and ring structures can interact with critical metabolic enzymes. nih.govpnas.org This research provides a framework for exploring whether this compound might exhibit inhibitory or modulatory effects on other enzyme systems beyond its role in the γ-glutamyl cycle.

Antimicrobial Mechanisms in Non-Human Biological Systems (e.g., Bacterial Growth Modulation, Fungal Inhibition Studies)

The antimicrobial potential of compounds related to the 5-oxo-L-prolinate structure has been explored, primarily through studies of pyroglutamic acid itself and a class of molecules known as proline-rich antimicrobial peptides (PR-AMPs).

Pyroglutamic acid (5-oxoproline), the core component of this compound, has demonstrated broad-spectrum antibacterial activity, with particular efficacy against Gram-positive bacteria. annalsofrscb.ro Studies have shown that 2-pyrrolidone-5-carboxylic acid (PCA) can inhibit the growth of various spoilage bacteria, with Gram-negative bacteria appearing more sensitive in some cases. researchgate.net The antimicrobial action is pH-dependent and is reduced upon neutralization. researchgate.net Furthermore, derivatives of pyroglutamic acid, such as those containing hydrazine (B178648) or acyl hydrazone groups, have been synthesized and evaluated as antifungal agents, with some compounds showing broad-spectrum activity. researchgate.net

A significant area of related research involves PR-AMPs, which are a group of cationic peptides characterized by a high proline content. unityfvg.itnih.gov Unlike many other antimicrobial peptides that lyse bacterial membranes, PR-AMPs typically employ a non-lytic mechanism. nih.govresearchgate.net They penetrate the bacterial cell and act on intracellular targets. unityfvg.it This process is often stereoselective and energy-dependent. nih.gov

The mechanism involves several key steps:

Translocation: PR-AMPs cross the bacterial membrane without causing significant damage, often utilizing a transporter protein like SbmA. nih.govscispace.com

Intracellular Targeting: Once inside the cytoplasm, they interfere with vital cellular processes. A primary target is the bacterial ribosome, where they bind within the exit tunnel and inhibit protein synthesis. nih.govbohrium.com Some PR-AMPs may also interact with other targets like the heat shock protein DnaK. nih.gov

This non-lytic, target-specific mechanism makes PR-AMPs an attractive area of research for developing new anti-infective agents. unityfvg.itresearchgate.net The study of these peptides provides valuable insights into how proline-containing structures can be tailored to achieve potent and selective antimicrobial activity. While this compound is not a peptide, the established antimicrobial properties of its pyroglutamic acid core and the sophisticated mechanisms of PR-AMPs highlight the potential for derivatives of 5-oxo-L-proline to modulate microbial growth.

Interactive Data Table: Characteristics of Proline-Rich Antimicrobial Peptides (PR-AMPs)

| Characteristic | Description | Key Examples |

|---|---|---|

| Composition | High content of proline and cationic residues (e.g., arginine). nih.gov | Bac5, Bac7, Oncocin, Apidaecin nih.govnih.gov |

| Mechanism | Non-lytic; penetrates cell membrane. unityfvg.itnih.gov | Transporter-mediated uptake (e.g., SbmA). scispace.com |

| Primary Target | Intracellular; primarily the 70S ribosome to inhibit protein synthesis. nih.govbohrium.com | DnaK (heat shock protein) is a secondary target for some. nih.gov |

| Bacterial Spectrum | Predominantly active against Gram-negative bacteria. nih.govresearchgate.net | Escherichia coli, Salmonella enterica. nih.gov |

| Selectivity | Low toxicity to mammalian cells. unityfvg.it | Stereoselective activity (L-enantiomers are active). nih.gov |

Analytical Methodologies for the Study of Octyl 5 Oxo L Prolinate

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

For the unambiguous structural elucidation of Octyl 5-oxo-L-prolinate, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable. While basic 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are crucial for confirming the connectivity and stereochemistry of the molecule.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish proton-proton correlations within the octyl chain and the pyroglutamate (B8496135) ring. For instance, COSY spectra would reveal the coupling between adjacent methylene protons in the octyl group and the protons within the five-membered ring of the pyroglutamate moiety. TOCSY provides correlations between all protons within a spin system, which is particularly useful for identifying all the protons of the pyroglutamate ring from a single cross-peak.

To determine the carbon framework and the attachment of the octyl ester, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are utilized. An HSQC spectrum correlates each proton to its directly attached carbon atom. The HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the ester linkage by observing a correlation between the protons of the octyl chain's first methylene group (next to the oxygen) and the carbonyl carbon of the pyroglutamate ring.

The Nuclear Overhauser Effect (NOE) is a key technique for determining the spatial proximity of atoms, which can be crucial for confirming the three-dimensional structure. NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can help in confirming the stereochemistry of the L-prolinate moiety.

| NMR Technique | Information Obtained for this compound |

| COSY/TOCSY | ¹H-¹H correlations within the octyl chain and pyroglutamate ring. |

| HSQC | Direct ¹H-¹³C correlations for assigning carbon signals. |

| HMBC | Long-range ¹H-¹³C correlations to confirm the ester linkage and overall carbon skeleton. |

| NOESY | Through-space ¹H-¹H correlations to confirm stereochemistry and conformation. |

These advanced NMR methods, when used in combination, provide a detailed and unambiguous structural characterization of this compound, going far beyond simple identification. The unambiguous identification of pyroglutamate in complex samples has been demonstrated using 2D NMR spectroscopy. researchgate.netmarioschubert.chhmdb.ca

Chromatographic Methods for Separation and Quantification in Research Matrices (e.g., HPLC for enzymatic assays)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound in various research matrices, such as in the monitoring of enzymatic assays. Due to the non-polar nature of the octyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In a typical RP-HPLC setup, a C18 or C8 stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation from more polar starting materials or potential byproducts and to achieve a sharp peak shape for the relatively non-polar this compound.

For quantitative analysis, a UV detector is commonly used, as the amide bond in the pyroglutamate ring exhibits absorbance in the low UV region (around 210-220 nm). To ensure accurate quantification, a calibration curve is constructed using standards of known concentrations of purified this compound. This allows for the determination of the compound's concentration in unknown samples, which is essential for kinetic studies of enzymes that may synthesize or hydrolyze this molecule.

For the analysis of N-acyl amino acid surfactants, derivatization can be employed to enhance detection. mdpi.com For instance, derivatization with 2,4'-dibromoacetophenone yields 4'-bromophenacyl esters that are suitable for spectrophotometric detection. mdpi.com While this is for the free carboxyl group, similar strategies could be adapted depending on the analytical need.

A representative HPLC method for the analysis of a related compound, pyroglutamic acid, in an aqueous matrix is detailed in the table below. semanticscholar.org This method could be adapted for this compound by modifying the mobile phase gradient to be more non-polar.

| Parameter | Condition for Pyroglutamic Acid Analysis | Anticipated Adaptation for this compound |

| Column | Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm) semanticscholar.org | C18 or C8 column of similar dimensions. |

| Mobile Phase | Acetonitrile and 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH 1.6) semanticscholar.org | Acetonitrile/Methanol and water/buffer mixture. |

| Elution | Gradient semanticscholar.org | Gradient with a higher initial and final percentage of organic solvent. |

| Flow Rate | 1.0 mL·min⁻¹ semanticscholar.org | Typically 0.5 - 1.5 mL·min⁻¹. |

| Detection | UV at 205 nm semanticscholar.org | UV at ~210 nm. |

| Injection Volume | 20 µL semanticscholar.org | 5 - 20 µL, depending on concentration. |

Mass Spectrometry Approaches for Metabolite Identification and Pathway Analysis (e.g., GC-MS for natural product identification)

Mass spectrometry (MS) is a powerful tool for identifying this compound and its potential metabolites, as well as for elucidating the metabolic pathways it may be involved in. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility. A common derivatization strategy for related compounds involves esterification of any free carboxyl groups and acylation of amino groups. researchgate.net For instance, studies on γ-glutamyl peptides have utilized a two-step derivatization involving methanolysis followed by acylation with pentafluoropropionic anhydride (PFPA) for GC-MS analysis. researchgate.netnih.govnih.gov The resulting mass spectra provide a unique fragmentation pattern that can be used for identification. The electron ionization (EI) mass spectrum would be expected to show characteristic fragments corresponding to the octyl chain and the pyroglutamate moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying compounds in complex biological matrices without the need for derivatization. Using an electrospray ionization (ESI) source, this compound can be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

In an LC-MS/MS experiment, the parent ion corresponding to this compound is selected and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, one would expect to see fragmentation corresponding to the loss of the octyl group and fragmentation of the pyroglutamate ring. This technique is invaluable for identifying potential metabolites, which might include hydroxylated forms of the octyl chain or hydrolysis of the ester bond to yield pyroglutamic acid and octanol (B41247). It is important to be aware of potential in-source reactions, such as the cyclization of glutamine to pyroglutamic acid, which has been observed during LC-MS analysis. semanticscholar.org

The metabolic fate of pyroglutamic acid is known to be linked to the glutathione (B108866) cycle. wikipedia.orglitfl.comnih.gov It is plausible that after hydrolysis of the ester bond, the resulting pyroglutamic acid from this compound would enter this cycle.

| Technique | Application for this compound | Expected Observations |

| GC-MS | Identification of the compound (after derivatization) and potential volatile metabolites. | Characteristic fragmentation pattern showing loss of the octyl group and fragments of the derivatized pyroglutamate. |

| LC-MS/MS | Sensitive detection and quantification in biological fluids; identification of non-volatile metabolites. | Parent ion [M+H]⁺ and characteristic daughter ions from fragmentation of the ester bond and pyroglutamate ring. |

Theoretical and Computational Studies of Octyl 5 Oxo L Prolinate

Molecular Docking and Dynamics Simulations to Predict Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as Octyl 5-oxo-L-prolinate, and a protein or enzyme active site. The primary goal is to identify plausible binding modes and estimate the binding affinity, which is often represented by a scoring function.

In a hypothetical study, this compound could be docked against an enzyme relevant to skin biochemistry, such as a matrix metalloproteinase (MMP) or hyaluronidase, given the use of similar compounds in dermatology and cosmetics. The simulation would predict how the molecule fits into the enzyme's binding pocket, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of the initial binding interactions identified through docking. A stable trajectory in an MD simulation would lend higher confidence to the predicted binding mode.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

| Parameter | Value | Key Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -7.8 | TYR 224, LEU 181 | Hydrophobic |

| HIS 201 | Hydrogen Bond (with carbonyl oxygen) | ||

| ALA 182, VAL 220 | Van der Waals | ||

| Ligand RMSD (Å) | 1.2 | N/A | N/A |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about a molecule's three-dimensional structure (conformation) and its electronic characteristics.

For this compound, conformational analysis is crucial for understanding its flexibility, which is largely determined by the rotation around the single bonds in the octyl chain and the ester linkage. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the lowest energy (most stable) conformers.

Furthermore, these calculations can determine fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Quantum Chemical Properties of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 1 (Global Minimum) | 0.00 | 178.5 | -6.52 | -0.21 | 2.85 |

| 2 | 0.85 | -65.2 | -6.48 | -0.19 | 3.12 |

| 3 | 1.21 | 70.3 | -6.55 | -0.25 | 3.05 |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a key component of modern SAR, allowing for the virtual screening and design of novel analogs with potentially improved properties.

A computational SAR study of this compound would involve creating a virtual library of derivatives by systematically modifying its structure. Modifications could include:

Altering the length or branching of the octyl alkyl chain to modulate lipophilicity.

Introducing various substituents onto the pyroglutamate (B8496135) ring to alter electronic properties and steric profile.

Replacing the ester linkage with other functional groups like an amide.

For each analog, computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict its biological activity. A QSAR model is a mathematical equation that correlates physicochemical or structural descriptors of molecules with their activity. By analyzing the results, researchers can identify the structural features that are most critical for the desired activity, providing a roadmap for synthesizing the most promising candidates for experimental testing.

Table 3: Hypothetical SAR Data for Analogs of this compound

| Compound ID | Modification | Predicted Activity (IC₅₀, µM) |

| Parent (Octyl) | None | 15.2 |

| Analog 1 | Hexyl ester chain | 25.8 |

| Analog 2 | Dodecyl ester chain | 10.5 |

| Analog 3 | 4-Fluoro on pyroglutamate ring | 12.1 |

| Analog 4 | 4-Hydroxy on pyroglutamate ring | 18.9 |

Occurrence and Environmental Considerations in Academic Research

Exploration of Biosynthetic Pathways and Metabolic Fates in Biological Systems

The biosynthetic pathway for Octyl 5-oxo-L-prolinate has not been explicitly elucidated in academic research. However, a plausible pathway can be hypothesized based on established biochemical reactions for the synthesis of its constituent parts: 5-oxo-L-proline and octanol (B41247), and the enzymatic esterification that would join them.

Biosynthesis of 5-oxo-L-proline:

5-oxo-L-proline is primarily formed through the gamma-glutamyl cycle. The key enzyme in its formation is γ-glutamyl cyclotransferase, which converts γ-glutamyl-amino acids into 5-oxo-L-proline and a free amino acid. Glutamine can also spontaneously cyclize to form pyroglutamic acid under certain conditions.

Biosynthesis of Octanol:

In plants, long-chain alcohols like octanol are typically synthesized from fatty acids. The process begins with the de novo synthesis of fatty acids in the plastids. These fatty acids can then be elongated in the endoplasmic reticulum. Finally, fatty acyl-CoAs are reduced to their corresponding fatty alcohols by the action of fatty acyl-CoA reductases.

Hypothetical Biosynthesis of this compound:

The final step in the formation of this compound would be the esterification of 5-oxo-L-proline with octanol. This reaction could be catalyzed by a variety of enzymes with esterase or lipase (B570770) activity, which are widespread in plant and microbial systems. These enzymes are known to catalyze the formation of esters from a carboxylic acid and an alcohol.

The metabolic fate of this compound is also not specifically detailed in the literature. It is likely that the compound would be hydrolyzed back to 5-oxo-L-proline and octanol by esterases. 5-oxo-L-proline can then re-enter the gamma-glutamyl cycle, where it is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. Octanol would likely be metabolized through fatty alcohol oxidation pathways.

The table below outlines the key precursors and enzymes that would be involved in the hypothetical biosynthesis and metabolism of this compound.

| Precursor/Enzyme | Role in Biosynthesis/Metabolism |

| Glutamate/Glutamine | Precursors for the formation of 5-oxo-L-proline. |

| γ-Glutamyl Cyclotransferase | Enzyme catalyzing the formation of 5-oxo-L-proline from γ-glutamyl-amino acids. |

| Fatty Acyl-CoA | Precursor for the synthesis of octanol. |

| Fatty Acyl-CoA Reductase | Enzyme catalyzing the reduction of fatty acyl-CoA to octanol. |

| Lipase/Esterase | Enzyme potentially catalyzing the esterification of 5-oxo-L-proline and octanol, and its subsequent hydrolysis. |

| 5-Oxoprolinase | Enzyme that converts 5-oxo-L-proline back to glutamate. |

Future Directions and Emerging Research Avenues for Octyl 5 Oxo L Prolinate

Deeper Elucidation of Biochemical Mechanisms and Biological Roles

Future research must prioritize a deeper investigation into the specific biochemical pathways modulated by Octyl 5-oxo-L-prolinate. The esterification of the hydrophilic 5-oxo-L-proline with an octyl group introduces a significant lipophilic component, which likely alters its solubility, membrane permeability, and interactions with biological targets compared to its parent molecule.

Key research questions that need to be addressed include:

Enzyme Interaction and Inhibition: While pyroglutamic acid is known to be a precursor for glutamic acid and a partial agonist at the glutamate (B1630785) receptor, the influence of the octyl ester chain on these interactions is unknown. thieme-connect.de Future studies should explore whether this compound acts as a substrate, inhibitor, or modulator for enzymes involved in glutamate metabolism, such as 5-oxoprolinase. thieme-connect.de Research on related pyroglutamic acid analogues has revealed potential anti-inflammatory and neuritogenic activities, suggesting that the octyl derivative may interact with enzymes like cyclooxygenases or signaling proteins involved in neuronal growth. nih.gov

Membrane Dynamics and Transport: The lipophilic nature imparted by the octyl chain suggests a potential for increased interaction with cellular membranes. Investigating how this compound affects membrane fluidity, lipid bilayer organization, and its mechanism of transport into cells is a critical area for future exploration. This is particularly relevant as some proline-rich peptides are known to penetrate cells without lysing the membrane. sigmaaldrich.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Exploration: The biological roles of L-pyroglutamic acid esters have been shown to be diverse, including antifungal and anti-inflammatory properties. nih.gov A systematic evaluation of this compound in various bioassays is necessary to delineate its specific biological activity profile. This would build upon existing data for other pyroglutamate (B8496135) esters and help identify its most promising potential applications.

| Biological Activity | Observed in Related Analogues | Potential Research Focus for this compound |

|---|---|---|

| Antifungal | Significant activity against Phytophthora infestans observed for certain esters. | Screening against a panel of fungal pathogens to determine spectrum and potency. |

| Anti-inflammatory | Inhibition of LPS-induced nitric oxide production in microglial cells. | Elucidation of mechanism, such as impact on inflammatory signaling pathways (e.g., NF-κB). |

| Neuritogenic | Activity in NGF-induced PC-12 cells. | Investigation of its role in promoting neuronal differentiation and survival. |

Advancements in Stereoselective Synthesis and Novel Derivative Design

The biological activity of chiral molecules like this compound is intrinsically linked to their stereochemistry. Future synthetic research will be crucial for providing optically pure material for biological testing and for creating novel derivatives with enhanced or new functionalities.

Optimization of Stereoselective Synthesis: While methods for synthesizing pyroglutamic acid esters are established, developing more efficient, scalable, and environmentally benign stereoselective routes remains an important goal. researchgate.nettandfonline.com This includes the use of enzymatic catalysis or advanced asymmetric catalysts to ensure the production of the pure L-enantiomer, avoiding confounding results from racemic mixtures during biological evaluation.

Design of Novel Derivatives: Pyroglutamic acid serves as a versatile chiral building block for a wide range of bioactive compounds. clockss.orgresearchgate.net Future work should focus on using this compound as a scaffold to design and synthesize new derivatives. Modifications could include:

Substitution on the Pyrrolidone Ring: Introducing substituents at the C4 position of the pyroglutamate ring is a known strategy to create functionalized derivatives. clockss.org Applying stereoselective alkylation techniques to the octyl ester could generate a library of novel compounds for biological screening. nih.gov

Varying the Ester Chain: Synthesizing a series of 5-oxo-L-prolinate esters with varying alkyl chain lengths and branching (e.g., nonyl, octyldodecyl) would allow for a systematic study of how lipophilicity influences biological activity. chemspider.comfda.gov This would provide critical data for understanding the structure-activity relationship.

N-functionalization: The nitrogen atom of the lactam ring offers another site for modification. The synthesis of N-protected pyroglutamic acid esters is a common strategy to create precursors for more complex molecules, such as peptide analogues. researchgate.nettandfonline.com

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Characterization

The most significant breakthroughs in understanding and applying this compound will emerge from a tightly integrated, interdisciplinary research approach. This strategy involves a continuous feedback loop between chemists synthesizing novel compounds and biologists characterizing their effects.

The workflow for this integrated approach would be:

Rational Design and Synthesis: Chemists will design and synthesize novel derivatives of this compound based on SAR data and computational modeling to predict interactions with biological targets. This includes the stereoselective synthesis of these new chemical entities. nih.govchemrxiv.org

High-Throughput Biological Screening: The synthesized compounds will be subjected to a battery of high-throughput screening assays to identify and validate biological activity. This allows for the rapid assessment of large numbers of derivatives against various cellular and molecular targets.

In-depth Mechanistic Studies: Promising "hit" compounds identified during screening will undergo detailed mechanistic studies. This involves using advanced techniques in molecular and cellular biology, such as transcriptomics, proteomics, and specific enzyme kinetic assays, to pinpoint the exact molecular mechanisms of action. nih.gov

Iterative Refinement: The biological data will inform the next round of chemical synthesis, allowing for the iterative optimization of the molecular structure to enhance potency, selectivity, and other desirable properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octyl 5-oxo-L-prolinate, and how can purity be validated?

- Methodological Answer : this compound is synthesized via esterification of 5-oxo-L-proline with octanol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester bond formation and high-performance liquid chromatography (HPLC) to quantify impurities (<1%). For novel derivatives, mass spectrometry (MS) and elemental analysis are recommended for molecular weight and composition verification .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting this compound in biological samples due to its sensitivity. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix interference. Calibration curves using deuterated internal standards (e.g., D₇-octyl ester) improve quantification accuracy .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (3–9), temperatures (4–37°C), and light conditions. Monitor degradation via HPLC at timed intervals. For in vitro assays, pre-test compound stability in cell culture media (e.g., DMEM with 10% FBS) over 24–72 hours .

Advanced Research Questions

Q. How can conflicting reports on the genotoxic potential of this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay selection, cell lines, or concentration ranges. A tiered approach is recommended:

- Tier 1 : Perform comet assays (single-cell gel electrophoresis) to detect DNA strand breaks in human lymphocytes .

- Tier 2 : Validate with micronucleus tests in HepG2 cells to assess chromosomal damage.

- Tier 3 : Compare results across multiple cell types (e.g., Vero vs. peripheral blood mononuclear cells) and concentrations (0.1–200 µM) to identify cell-specific thresholds .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cancer models?

- Methodological Answer :

- In vitro : Use RNA sequencing (RNA-seq) to identify differentially expressed genes in treated cancer cells (e.g., MCF-7). Combine with siRNA knockdown of candidate pathways (e.g., NF-κB) to confirm functional roles.

- In vivo : Administer this compound (0.1–1.0 mg/kg/day) in xenograft models, monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis) via immunohistochemistry .

Q. How can researchers address solubility challenges of this compound in aqueous assays?

- Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80). For in vivo studies, formulate with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance bioavailability. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical parameters : Monitor reaction temperature (±1°C), catalyst concentration, and octanol purity (≥99%).

- Process analytical technology (PAT) : Use in-line FTIR to track esterification progress.

- Documentation : Adhere to FAIR data principles, detailing synthesis conditions in supplementary materials .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze dose-response data for this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. For non-monotonic responses, use Bayesian hierarchical models to account for heteroscedasticity .

Q. What are best practices for reporting negative or inconclusive results in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。